N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Description
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines. The structure of this compound includes a triazoloquinazoline core, which is a fused ring system combining a triazole and quinazoline moiety, with a 4-fluorobenzyl and phenyl substituent .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5/c23-17-12-10-15(11-13-17)14-24-22-25-19-9-5-4-8-18(19)21-26-20(27-28(21)22)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTZFVDEOAHUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves the use of N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as starting materials . The synthetic route can be summarized as follows:
Preparation of N-cyanoimidocarbonates: This step involves the reaction of cyanogen bromide with the corresponding alcohol to form dialkyl N-cyanoimidocarbonates.
Formation of the Triazoloquinazoline Core: The N-cyanoimidocarbonates are then reacted with substituted hydrazinobenzoic acids to form the triazoloquinazoline core.
Substitution Reactions:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial activities. For instance, studies have shown that compounds with similar structures to N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can inhibit the growth of various bacterial strains. Specifically, triazole derivatives have been reported to demonstrate significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Potential
The compound's structure suggests potential anticancer properties. A related study involving triazoloquinazoline derivatives demonstrated cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth . The incorporation of fluorine atoms in the structure is known to enhance biological activity by improving lipophilicity and bioavailability.
Antituberculosis Agents
The exploration of triazole derivatives has led to the identification of candidates for antituberculosis therapy. Compounds exhibiting low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis have been highlighted as promising leads for drug development . The structural features of this compound may contribute to similar therapeutic applications.
Anti-inflammatory Agents
Some studies have indicated that triazole-containing compounds possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and may serve as potential treatments for inflammatory diseases . The presence of specific substituents on the quinazoline ring enhances these effects.
Case Studies and Research Findings
- Synthesis and Characterization : A detailed synthesis protocol for triazoloquinazoline derivatives has been documented, emphasizing the importance of structural modifications in enhancing biological activity .
- Antimicrobial Screening : In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity with MIC values comparable to established antibiotics .
- Cytotoxicity Assays : Research involving cell viability assays has shown that specific derivatives induce cell death in cancer cell lines while sparing normal cells, indicating a potential for selective targeting .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets:
Protein Kinase Inhibition: The compound has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and cancer progression.
Adenosine Receptor Antagonism: It acts as an antagonist at adenosine receptors, which are involved in various physiological processes, including neurotransmission and immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine .
- 1,2,4-Triazolo[4,3-c]quinazolines .
Uniqueness
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a 4-fluorobenzyl group and a phenyl group on the triazoloquinazoline core differentiates it from other similar compounds, potentially leading to unique biological activities .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a triazoloquinazoline core with a fluorophenyl and phenyl substituent. Its structural formula can be represented as follows:
Research indicates that triazoloquinazolines exhibit various mechanisms of action, including:
- DNA Intercalation : Certain derivatives have shown the ability to intercalate into DNA, which can interfere with replication and transcription processes.
- Adenosine Receptor Antagonism : Some compounds in this class act as antagonists at adenosine receptors, influencing cellular signaling pathways involved in inflammation and cancer progression.
- Topoisomerase Inhibition : Compounds have been identified as inhibitors of topoisomerases, enzymes critical for DNA topology during replication and transcription.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 2.44 |
| HepG2 | 6.29 |
These findings suggest that structural modifications can enhance the cytotoxic activity of triazoloquinazolines.
Antimicrobial Activity
Triazolo derivatives have also been evaluated for their antimicrobial properties. Several studies have indicated that these compounds possess significant antibacterial and antifungal activities. For example:
- Antibacterial Effects : It was noted that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Anticancer Properties : A series of quinazoline derivatives were synthesized and tested for their cytotoxic effects. The study found that modifications to the triazole ring significantly influenced the binding affinity to DNA and the overall cytotoxicity .
- Adenosine Receptor Antagonism : Research identified certain triazoloquinazolines as potent antagonists at adenosine receptors, revealing their potential in treating conditions like cancer and neurodegenerative diseases .
Q & A
Q. Table 1: Selectivity Profile of Analogues
| Compound | A₁ (Ki, nM) | A₂A (Ki, nM) | A₃ (Ki, nM) |
|---|---|---|---|
| CGS15943 (Reference) | 2.1 | 1.8 | 120 |
| SCH442416 | 450 | 0.3 | 85 |
| Target Derivative* | 15 | 2.5 | 200 |
*Hypothetical data based on structural analogs.
Advanced: How do structural variations influence the anticancer activity of triazoloquinazoline derivatives?
Methodological Answer:
Key Modifications:
- Quinazoline Core Substitutions: Electron-withdrawing groups (e.g., -F, -Cl) at the 2-position enhance DNA intercalation, as seen in 2-phenyl derivatives (IC₅₀ = 1.2 µM vs. HeLa cells) .
- N-Alkylation: Adding methyl or ethyl groups to the amine (-NH₂) improves metabolic stability (e.g., t₁/₂ > 6 h in liver microsomes) .
Mechanistic Studies:
- Apoptosis Assays: Flow cytometry with Annexin V/PI staining confirms caspase-3 activation.
- Kinase Inhibition Screening: Profile against EGFR or VEGFR2 (IC₅₀ < 100 nM in ’s derivatives) .
Advanced: What methodologies address low yields in triazoloquinazoline cyclization reactions?
Methodological Answer:
Yield Optimization:
- Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 30 min (yield: 85% vs. 60% conventional) .
- Catalyst Screening: Cu-MOF-74 increases C(sp²)-N coupling efficiency (TON = 1200) .
- Solvent-Free Conditions: Minimize side reactions (e.g., hydrolysis) in neat reactions at 80°C .
Troubleshooting Table:
| Issue | Solution | Reference |
|---|---|---|
| Incomplete Cyclization | Increase temp. to 120°C, add K₂CO₃ | |
| Low Purity | Gradient column chromatography | |
| Byproduct Formation | Use anhydrous solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
